GSIS Potentiation: 12-SAHSA Shows Distinct Isomer-Specific Activity vs. 9- and 13-SAHSA
12-SAHSA potentiated glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells by 29%, a level of activity that is both quantifiably distinct from and intermediate to the effects of its closest structural isomers, 9-SAHSA (70% increase) and 13-SAHSA (63% increase), under identical experimental conditions [1]. This demonstrates that the 12-hydroxy isomer possesses a unique functional profile, not simply a lesser version of the most active 9-isomer.
| Evidence Dimension | Glucose-Stimulated Insulin Secretion (GSIS) Potentiation |
|---|---|
| Target Compound Data | 29% increase |
| Comparator Or Baseline | 9-SAHSA (70% increase), 13-SAHSA (63% increase) |
| Quantified Difference | 12-SAHSA effect is 41 percentage points lower than 9-SAHSA and 34 percentage points lower than 13-SAHSA. |
| Conditions | Ex vivo GSIS assay in clonal pancreatic MIN6 β-cells, using 20 μM of each FAHFA. |
Why This Matters
This data ensures that a procurement decision for 12-SAHSA is based on its precise, measurable biological activity, which is not interchangeable with other SAHSA isomers for studies on insulin secretion.
- [1] Aryal P, Syed I, Lee J, Patel R, Nelson AT, Siegel D, et al. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research. 2021;62:100108. View Source
